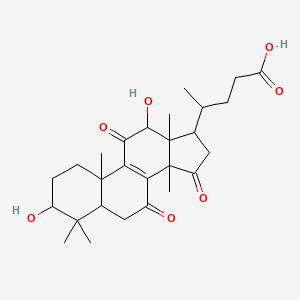![molecular formula C32H29BO2 B3026830 4,4,5,5-四甲基-2-[4-(10-苯基蒽-9-基)苯基]-1,3,2-二氧杂硼烷 CAS No. 1143576-84-4](/img/structure/B3026830.png)
4,4,5,5-四甲基-2-[4-(10-苯基蒽-9-基)苯基]-1,3,2-二氧杂硼烷
描述
The compound of interest, 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of boron-containing heterocycles known for their utility in various chemical reactions and material science applications. While the specific compound is not directly studied in the provided papers, related compounds with similar dioxaborolane structures have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to the compound .
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. For instance, the synthesis of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of the target compound by choosing suitable starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by the presence of a boron atom within a five-membered ring, typically coordinated with two oxygen atoms and one carbon atom. The crystal structure of a similar compound was determined using single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in the target compound may also exhibit similar electronic characteristics, influencing its reactivity.
Chemical Reactions Analysis
Dioxaborolane compounds are known to participate in various chemical reactions, often as intermediates or catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids . Although the target compound is not explicitly mentioned, its structural similarity to the catalysts studied suggests that it may also facilitate similar condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from their molecular structures. For instance, the crystal structure analysis of one derivative revealed a twisted conformation of the dioxaborolane ring and its inclination to the attached phenyl ring . These structural features can affect the compound's solubility, stability, and reactivity. The lack of significant intermolecular interactions in the crystal suggests that the compound may have low melting points and may be soluble in common organic solvents .
科学研究应用
合成和结构分析
- 合成技术: 该化合物及其衍生物通过多种方法合成,通常涉及取代反应,并使用 FTIR、NMR 和质谱等技术进行表征 (Huang et al., 2021), (Takagi & Yamakawa, 2013)。
- 晶体学和构象分析: X 射线衍射和密度泛函理论 (DFT) 用于确认分子结构并探索这些化合物的理化性质 (Huang et al., 2021), (Liao et al., 2022)。
材料科学中的应用
- 荧光材料: 该化合物用于新型荧光材料的开发,显示出在活细胞中检测 H2O2 等领域的应用潜力 (Nie et al., 2020)。
- 聚合物和纳米粒子: 它在聚合物和纳米粒子的合成中的应用是显而易见的,在创建具有高荧光发射的稳定纳米粒子中具有应用 (Fischer et al., 2013), (Yokozawa et al., 2011)。
- 电子和显示技术: 含硼聚烯的合成表明在 LCD 技术材料中具有潜在用途 (Das et al., 2015)。
化学性质和反应
- 有机硼化合物: 对含硫有机硼化合物的研究揭示了它们的电化学性质和反应,表明在各种化学过程中具有潜在应用 (Tanigawa et al., 2016)。
- 催化和有机合成: 该化合物用于研究催化中的反应机理,例如铃木-宫浦铑催化的富勒烯 (C60) 氢芳基化,证明了其在高级有机合成中的效用 (Martínez et al., 2015)。
在治疗和生物学研究中的潜力
- 脂肪生成抑制剂: 对硼酸酯基芪的研究所,包括该化合物的衍生物,显示出作为脂肪生成抑制剂的潜力,为治疗应用开辟了途径 (Das et al., 2011)。
检测和传感应用
- 过氧化氢检测: 源自该化合物的硼酸酯荧光探针已被开发用于检测过氧化氢,表明其在化学传感技术中的用途 (Lampard et al., 2018)。
其他应用
- 中子检测: 在核物理学中,该化合物的特定衍生物已被加入到塑料闪烁体中,以增强热中子检测 (Mahl et al., 2018)。
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)24-20-18-23(19-21-24)30-27-16-10-8-14-25(27)29(22-12-6-5-7-13-22)26-15-9-11-17-28(26)30/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYTNZYCPAKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1143576-84-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




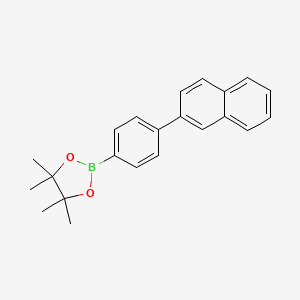
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)
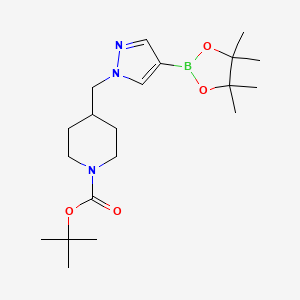
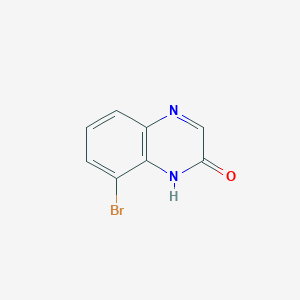
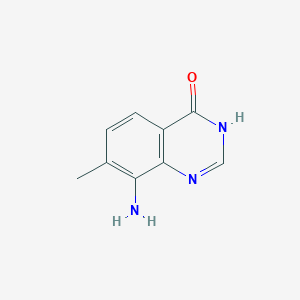
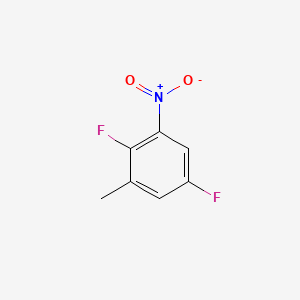


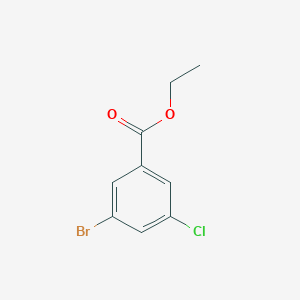
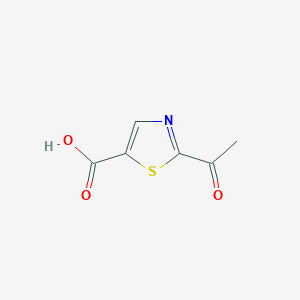
![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
